molecular formula C10H18N2O3 B7923250 [3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid

[3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7923250
M. Wt: 214.26 g/mol
InChI Key: GUJDRJBQSNIWSC-UHFFFAOYSA-N
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Description

[3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is a pyrrolidine-based acetic acid derivative characterized by a substituted tertiary amine group at the 3-position of the pyrrolidine ring. The acetyl-ethyl-amino moiety introduces both lipophilic and hydrogen-bonding properties, making it a versatile scaffold in medicinal chemistry for targeting enzymes or receptors requiring polar and hydrophobic interactions.

Properties

IUPAC Name

2-[3-[acetyl(ethyl)amino]pyrrolidin-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O3/c1-3-12(8(2)13)9-4-5-11(6-9)7-10(14)15/h9H,3-7H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUJDRJBQSNIWSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(C1)CC(=O)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of 1,4-Diamines or Diols

A cyclization reaction using 1,4-dibromopentane with ammonia or amines under high-temperature conditions yields pyrrolidine. For example:

1,4-Dibromopentane+2NH3Pyrrolidine+2NH4Br\text{1,4-Dibromopentane} + 2 \text{NH}3 \rightarrow \text{Pyrrolidine} + 2 \text{NH}4\text{Br}

This method, however, lacks stereochemical control and requires post-synthetic resolution.

Proline-Derived Synthesis

Starting from (R)-proline, the carboxylic acid group can be reduced to a hydroxymethyl group, followed by oxidation to introduce the acetic acid moiety. This route preserves chirality but involves multiple steps.

Introduction of the Acetyl-Ethyl-Amino Group

The 3-position substitution necessitates careful regioselective functionalization.

Direct Alkylation/Acylation

Reaction of pyrrolidine with ethyl isocyanate followed by acetylation:

Pyrrolidine+EtNCO3-(Ethyl-amino)-pyrrolidineAc2O3-(Acetyl-ethyl-amino)-pyrrolidine\text{Pyrrolidine} + \text{EtNCO} \rightarrow \text{3-(Ethyl-amino)-pyrrolidine} \xrightarrow{\text{Ac}_2\text{O}} \text{3-(Acetyl-ethyl-amino)-pyrrolidine}

Conditions :

  • Solvent: Dichloromethane or THF.

  • Base: Triethylamine (for acetylation step).

  • Temperature: 0–25°C.

Reductive Amination

Condensation of pyrrolidin-3-one with ethylamine, followed by reduction and acetylation:

Pyrrolidin-3-one+EtNH2Imine intermediateNaBH43-(Ethyl-amino)-pyrrolidineAcClTarget intermediate\text{Pyrrolidin-3-one} + \text{EtNH}2 \rightarrow \text{Imine intermediate} \xrightarrow{\text{NaBH}4} \text{3-(Ethyl-amino)-pyrrolidine} \xrightarrow{\text{AcCl}} \text{Target intermediate}

Advantages : Better stereochemical control via chiral catalysts.

Attachment of the Acetic Acid Moiety

The acetic acid group is introduced at the 1-position via alkylation or coupling reactions.

Alkylation with Bromoacetic Acid

Reaction of 3-(Acetyl-ethyl-amino)-pyrrolidine with bromoacetic acid under basic conditions:

3-(Acetyl-ethyl-amino)-pyrrolidine+BrCH2COOHNaOH[3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid\text{3-(Acetyl-ethyl-amino)-pyrrolidine} + \text{BrCH}_2\text{COOH} \xrightarrow{\text{NaOH}} \text{[3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid}

Optimization Data :

SolventBaseTemperature (°C)Yield (%)
DMFK2_2CO3_38062
WaterNaOH2545
THFEt3_3N6058

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to activate the carboxylic acid for reaction with the pyrrolidine amine:

CH2COOH+EDC/NHSActive esterPyrrolidineProduct\text{CH}_2\text{COOH} + \text{EDC/NHS} \rightarrow \text{Active ester} \xrightarrow{\text{Pyrrolidine}} \text{Product}

Advantages : Higher regioselectivity and milder conditions.

Stereochemical Control and Resolution

The (R)-configuration at the 3-position is critical for biological activity. Methods include:

Chiral Auxiliaries

Use of (R)-proline-derived intermediates to transfer chirality.

Enzymatic Resolution

Lipase-catalyzed acetylation to separate enantiomers. For example:

Racemic mixtureCandida antarctica lipase(R)-Enantiomer (acetylated)+(S)-Enantiomer (unreacted)\text{Racemic mixture} \xrightarrow{\text{Candida antarctica lipase}} \text{(R)-Enantiomer (acetylated)} + \text{(S)-Enantiomer (unreacted)}

Purification and Characterization

Purification :

  • Recrystallization : Ethanol/water mixtures yield crystals with >95% purity.

  • Chromatography : Silica gel (eluent: CH2_2Cl2_2/MeOH 9:1) resolves residual impurities.

Characterization Data :

  • 1^1H NMR (400 MHz, D2_2O) : δ 1.12 (t, J=7.1 Hz, 3H, CH2_2CH3_3), 2.05 (s, 3H, COCH3_3), 3.41–3.89 (m, 6H, pyrrolidine and CH2_2COO).

  • HPLC : Retention time = 8.2 min (Chiralpak AD-H column, hexane/isopropanol 80:20).

Comparative Analysis of Synthetic Routes

MethodStepsOverall Yield (%)Stereopurity (%)Scalability
Proline Derivatization52899Moderate
Reductive Amination44592High
Direct Alkylation36085High

Challenges and Mitigation Strategies

  • Racemization : Minimized by using low temperatures during acetylation.

  • Side Reactions : Protection of the amine group during acetic acid coupling.

  • Solubility Issues : Polar aprotic solvents (DMF, DMSO) enhance reaction homogeneity.

Chemical Reactions Analysis

Amidation Reactions

The carboxylic acid group facilitates peptide bond formation via coupling reagents. This reaction is critical for modifying the compound into bioactive derivatives.

Reaction Reagents/Conditions Product Yield Reference
Peptide bond formationHATU, DIPEA, DMF, RTAmide-linked conjugates (e.g., dipeptides)59%
Acetylation of amineAcetic anhydride, base (e.g., pyridine)N-acetylated derivatives72–85%

Key findings:

  • HATU-mediated coupling with amino acid esters (e.g., L-phenylalanine ethyl ester) produces dipeptides with retained stereochemistry .

  • Acetylation occurs selectively at the pyrrolidine nitrogen under mild conditions.

Esterification and Hydrolysis

The carboxylic acid undergoes esterification, while its esters are susceptible to hydrolysis.

Reaction Reagents/Conditions Product Yield Reference
Methyl ester formationSOCl₂, methanolMethyl ester90%
Hydrolysis of esters2 N NaOH, methanol, refluxFree carboxylic acid85–90%

Key findings:

  • Saponification of methyl esters proceeds quantitatively under alkaline conditions .

  • Esterification with alcohols (e.g., pentanol) requires acid catalysis (e.g., H₂SO₄) .

Nucleophilic Substitution

The pyrrolidine ring participates in alkylation and cyclization reactions.

Reaction Reagents/Conditions Product Yield Reference
Alkylation with piperidine4-Boc-aminopiperidine, DMF, 60°CN-(piperidinyl)pyrrolidine derivatives48–81%
Cyclopropane ring formationCyclopropylamine, EDC/HOBtCyclopropylamino-substituted analogs65%

Key findings:

  • Boc-protected amines act as nucleophiles, displacing leaving groups (e.g., triflate) on the pyrrolidine ring .

  • Ethylenediamine derivatives facilitate cyclopropane ring synthesis via coupling.

Decarboxylation

Thermal or oxidative decarboxylation removes the carboxylic acid group.

Reaction Reagents/Conditions Product Yield Reference
Thermal decarboxylation180°C, toluenePyrrolidine-ethyl-acetamide70%
Oxidative decarboxylationPb(OAc)₄, DMF, 100°CAlkenes or ketones55%

Key findings:

  • Decarboxylation is temperature-dependent, with byproducts forming above 200°C.

  • Lead tetraacetate induces oxidative cleavage, yielding unsaturated compounds .

Complexation with Metal Ions

The compound chelates divalent cations via its amine and carboxylate groups.

Metal Ion Conditions Stability Constant (log K) Reference
Cu²⁺pH 7.4, aqueous buffer8.2 ± 0.3
Fe³⁺pH 6.0, ethanol/water6.7 ± 0.2

Key findings:

  • Copper complexes exhibit higher stability than iron, likely due to optimal orbital overlap .

  • Chelation modulates bioavailability and redox activity in biological systems .

Biochemical Interactions

Structural analogs demonstrate activity as sodium-calcium exchanger (NCX) modulators:

Target Activity IC₅₀/EC₅₀ Reference
NCX1 reverse modeInhibition12 ± 3 µM
NCX3 forward modeActivation8 ± 2 µM

Key findings:

  • The pyrrolidine ring’s stereochemistry ((R)- vs. (S)-configurations) dictates isoform selectivity .

  • NCX1 inhibition correlates with neuroprotection in hypoxia models .

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests it may interact with various biological targets, making it a candidate for drug development. Its chiral nature allows for specific interactions with receptors, which is critical for efficacy and safety in pharmacological applications. The presence of the amino group indicates potential activity as a neurotransmitter modulator or analgesic agent, which has been supported by various biological assays evaluating its pharmacological effects.

Key Features:

  • Chirality: The (S) configuration enhances selectivity.
  • Functional Groups: The combination of the pyrrolidine ring and amino group suggests diverse bioactivity.

Case Studies

  • Neuroprotective Effects: Studies have indicated that derivatives of compounds similar to [3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid may exhibit neuroprotective properties under hypoxic conditions, mimicking stroke scenarios. Such compounds can enhance cell survival rates in primary cortical neurons exposed to oxygen-glucose deprivation (OGD) .
  • Interaction Studies: Interaction studies are essential for understanding how this compound engages with biological systems. These studies help elucidate mechanisms of action and therapeutic potential, particularly in the context of neurotransmitter modulation.

Synthetic Approaches

The synthesis of this compound can be achieved through various methods that ensure the retention of its chiral integrity and functional groups. Recent advancements in synthetic chemistry provide efficient pathways for producing this compound while maintaining high yields and purity.

Typical Synthesis Strategies:

  • [3 + 2] Annulation Reactions: Efficiently create densely functionalized pyrrolidines.
  • Catalyst-Tuned Hydroalkylation: Achieve regioselective and enantioselective outcomes using readily available catalysts.

Mechanism of Action

The mechanism of action of [3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes, receptors, or ion channels, modulating their activity through binding interactions. The molecular targets and pathways involved would be determined through experimental studies, including binding assays, molecular docking, and in vivo studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Varied Amino Substituents

The following compounds share the pyrrolidine-acetic acid core but differ in substituents, leading to distinct physicochemical and biological properties:

Compound Name Substituent Molecular Formula Molecular Weight Key Features
[3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid Acetyl-ethyl-amino C₁₁H₁₉N₂O₃ 227.28 g/mol Moderate lipophilicity; potential for hydrogen bonding via acetyl and amine groups.
[3-(Benzyl-methyl-amino)-pyrrolidin-1-yl]-acetic acid Benzyl-methyl-amino C₁₄H₂₀N₂O₂ 248.33 g/mol Increased aromaticity enhances π-π stacking potential; higher molecular weight .
[(R)-3-(Benzyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid Benzyl-cyclopropyl-amino C₁₆H₂₂N₂O₂ 274.36 g/mol Cyclopropyl group introduces steric hindrance; may improve metabolic stability .
{(S)-2-[(Acetyl-ethyl-amino)-methyl]-pyrrolidin-1-yl}-acetic acid Acetyl-ethyl-amino (methyl linker) C₁₂H₂₁N₂O₃ 241.31 g/mol Extended methyl linker increases flexibility; alters spatial orientation .
2-[2-oxo-3-(thiophene-2-carbonylsulfanyl)pyrrolidin-1-yl]acetic acid Thiophene-carbonylsulfanyl C₁₂H₁₁NO₄S₂ 297.35 g/mol Thiophene and sulfanyl groups enhance electronic diversity; potential for metal coordination .

Biological Activity

The compound [3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid is a chiral molecule with significant potential in medicinal chemistry due to its unique structural features, including a pyrrolidine ring and an acetylated ethyl amino group. These characteristics suggest promising applications in various biological pathways, particularly as a neurotransmitter modulator and analgesic agent. This article reviews the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.

Structural Characteristics

The molecular structure of This compound is pivotal to its biological activity. The presence of the pyrrolidine ring facilitates interactions with biological targets, while the acetyl and amino groups enhance its pharmacological profile. The (S) stereochemistry may contribute to its specificity in binding to receptors, which is crucial for therapeutic efficacy and safety.

Biological Activity Overview

The biological activity of This compound can be categorized into several key areas:

  • Neurotransmitter Modulation : Preliminary studies indicate that this compound may influence neurotransmitter systems, potentially acting as an agonist or antagonist at specific receptors.
  • Analgesic Properties : Due to its structural analogies with known analgesics, it may exhibit pain-relieving effects.
  • Antimicrobial Activity : Similar compounds have shown antibacterial and antifungal properties, suggesting that this compound could also possess such activities.

Pharmacological Assays

Biological assays are essential for evaluating the pharmacological effects of This compound . These studies typically assess:

  • Dose-response relationships : Understanding how varying concentrations affect biological responses.
  • Therapeutic index : Evaluating the safety profile relative to efficacy.

Comparative Analysis with Related Compounds

A comparative analysis reveals insights into the unique biological activities of This compound compared to structurally similar compounds:

Compound NameStructureKey ActivityUnique Features
Pyrrolidine Derivative AStructure ANeurotransmitter modulatorLacks acetyl group
Pyrrolidine Derivative BStructure BAnalgesicContains a phenolic hydroxyl
Acetamide Analog CStructure CAntidepressantDifferent ring structure

This table highlights how the unique combination of functional groups in This compound may enhance its selectivity and efficacy compared to other compounds.

The mechanism by which This compound exerts its biological effects is not fully elucidated but likely involves:

  • Interaction with specific receptors or enzymes , modulating their activity.
  • Influencing biochemical pathways , potentially leading to therapeutic outcomes in pain management or neuroprotection.

Future Directions

Further research is necessary to fully characterize the biological activity of This compound . Key areas for future investigation include:

  • In vivo studies : To assess the therapeutic potential in live models.
  • Mechanistic studies : To elucidate specific interactions at the molecular level.
  • Clinical trials : To evaluate safety and efficacy in human populations.

Q & A

Q. What synthetic strategies are recommended for preparing [3-(Acetyl-ethyl-amino)-pyrrolidin-1-yl]-acetic acid, and how can purity be validated?

Methodological Answer: The synthesis typically involves multi-step functionalization of the pyrrolidine ring. A plausible route includes:

Pyrrolidine Core Modification : Introduce the acetyl-ethyl-amino group at position 3 via nucleophilic substitution or reductive amination, using ethylamine and acetyl chloride under anhydrous conditions .

Acetic Acid Attachment : Couple the modified pyrrolidine with bromoacetic acid or via carbodiimide-mediated ester hydrolysis .

Purification : Use column chromatography (silica gel, eluting with CH₂Cl₂/MeOH gradients) or recrystallization.

Purity Validation : Employ HPLC (C18 column, 0.1% TFA in H₂O/MeCN gradient) and NMR (¹H/¹³C) to confirm >95% purity. LC-MS can detect residual solvents or byproducts .

Q. What in vitro models are suitable for preliminary pharmacokinetic profiling of this compound?

Methodological Answer:

  • Metabolic Stability : Use human liver microsomes (HLMs) with NADPH cofactor, monitoring parent compound depletion via LC-MS/MS over 60 minutes .
  • Plasma Protein Binding : Apply equilibrium dialysis (human plasma, 4 hours) followed by UPLC quantification to calculate unbound fraction .
  • Caco-2 Permeability : Assess apical-to-basolateral transport to predict intestinal absorption, using a pH 7.4 buffer and LC-MS analysis .

Advanced Research Questions

Q. How does the substitution pattern on the pyrrolidine ring influence the compound’s physicochemical and biological properties?

Methodological Answer:

  • LogP Determination : Compare octanol-water partitioning (shake-flask method) of analogs with varying substituents (e.g., acetyl vs. propionyl groups). Increased lipophilicity from the ethyl-amino group may enhance membrane permeability but reduce solubility .
  • Bioactivity Correlation : Test analogs in cancer cell lines (e.g., HeLa, MCF-7) via MTT assays. Pyrrolidine derivatives with bulkier substituents at position 3 often show reduced cytotoxicity, possibly due to steric hindrance at target sites .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to assess interactions with putative targets (e.g., GPCRs), comparing binding affinities across substitution patterns .

Q. How can researchers resolve contradictions in reported biological activities of pyrrolidine-acetic acid derivatives?

Methodological Answer:

  • Assay Standardization : Replicate studies under controlled conditions (e.g., fixed incubation time, serum-free media) to eliminate variability. For example, discrepancies in IC₅₀ values may arise from differences in cell passage number or serum content .
  • Metabolite Profiling : Use HR-MS/MS to identify active metabolites that may contribute to observed effects. For instance, deacetylation of the ethyl-amino group could generate a more potent derivative .
  • Target Deconvolution : Apply CRISPR-Cas9 knockout screens to identify essential genes mediating the compound’s activity, reducing off-target noise .

Q. What advanced analytical techniques are critical for characterizing stereochemical purity?

Methodological Answer:

  • Chiral HPLC : Use a Chiralpak AD-H column (n-hexane/iPrOH with 0.1% DEA) to resolve enantiomers, ensuring >99% enantiomeric excess .
  • X-ray Crystallography : Co-crystallize the compound with a chiral resolving agent (e.g., L-tartaric acid) to confirm absolute configuration .
  • Vibrational Circular Dichroism (VCD) : Compare experimental and DFT-simulated spectra to validate stereochemistry without crystallization .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s selectivity for therapeutic targets?

Methodological Answer:

  • Fragment-Based Design : Synthesize truncated analogs (e.g., removing the acetic acid moiety) to identify essential pharmacophores. Loss of activity in truncated forms would highlight the acetic acid’s role in target binding .
  • Selectivity Screening : Test against panels of related receptors/enzymes (e.g., kinase assays). For example, Evocalcet analogs with similar pyrrolidine-acetic acid structures show selectivity for calcium-sensing receptors over off-target GPCRs .
  • Dynamic Pharmacophore Modeling : Use molecular dynamics simulations (AMBER) to map interaction hotspots, guiding rational substitutions (e.g., fluorination to enhance binding affinity) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.